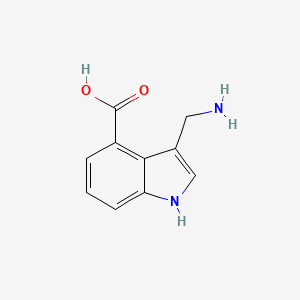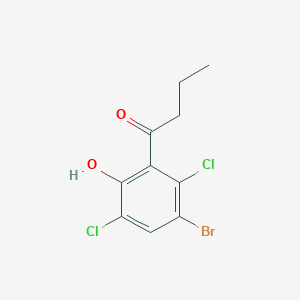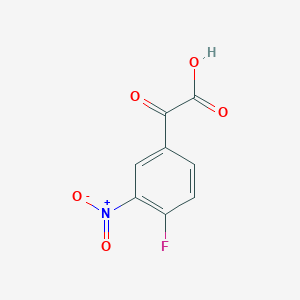amine](/img/structure/B13078248.png)
[(2,4-Dimethylphenyl)methyl](3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes a 2,4-dimethylphenyl group and a 3-methylbutyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylphenyl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dimethylphenyl)methylamine
- Butyl (2,4-dimethylphenyl)methylamine
- (Cyclopropylmethyl)(2,4-dimethylphenyl)methylamine
Uniqueness
(2,4-Dimethylphenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group and the 3-methylbutyl group provides a unique combination of steric and electronic effects, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)7-8-15-10-14-6-5-12(3)9-13(14)4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
XMZDAEATWRVKEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNCCC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)

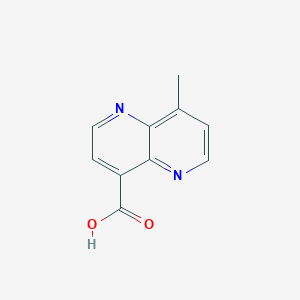
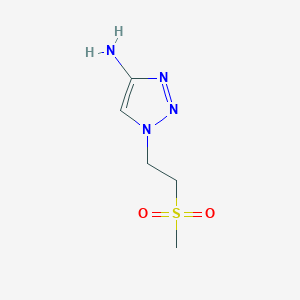
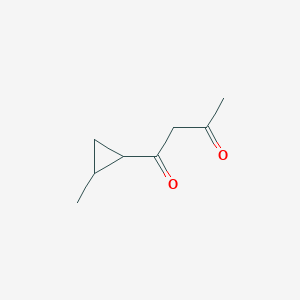
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
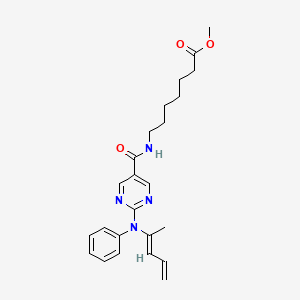
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
